8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 7th position on the triazolopyridine ring. It has gained significant attention in the field of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One of the common methods involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a tandem reaction mechanism, including transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is eco-friendly and demonstrates good functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and RORγt inverse agonists.
Pharmaceutical Chemistry: The compound is explored for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and trifluoromethyl groups enhances its potential as a versatile scaffold for drug design and material science applications.
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
8-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)1-2-14-6(5)12-3-13-14/h1-3H |
InChI Key |
IFNPSQUYKJCSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.